Fenoxycarb

Overview

Description

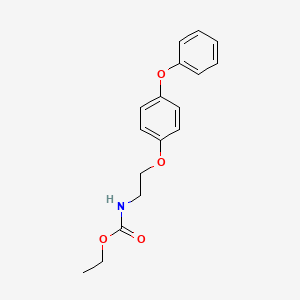

Fenoxycarb (ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate) is a carbamate-class insect growth regulator (IGR) that mimics juvenile hormone (JH) activity, disrupting insect molting, metamorphosis, and reproduction . It is widely used in agriculture and pest control due to its specificity toward arthropods and low acute toxicity to mammals. Its molecular structure includes a 4-phenoxyphenoxy group and a carbamate moiety, contributing to its conformational flexibility and solvent interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenoxycarb is synthesized through a multi-step process:

Step 1: Reaction of cyclohexylamine with ethyl chloroformate to produce N-chloroethyl carbamate.

Step 2: The resulting N-chloroethyl carbamate is then reacted with 4-phenoxyphenol to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fenoxycarb undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-phenoxyphenol and ethyl carbamate.

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Hydrolysis Products: 4-phenoxyphenol and ethyl carbamate.

Oxidation Products: Various oxidized derivatives depending on the conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fenoxycarb is widely used in agriculture to control pests that threaten crop yields. Its effectiveness as an insect growth regulator allows it to disrupt the life cycle of pests, particularly during the larval stages.

- Crop Protection : this compound is effective against a variety of pests, including aphids and caterpillars. It is utilized in fruit and vegetable production to minimize damage from these insects, thereby enhancing crop quality and yield .

- Effects on Crop Quality : Research indicates that this compound can improve the quality and productivity of crops such as plums. For instance, a study demonstrated that its application led to significant increases in leaf area and annual growth length without adversely affecting organic acid content or dry substance levels in the fruit .

Environmental Impact Studies

Recent studies have investigated the ecological consequences of this compound applications, particularly its effects on freshwater systems and non-target organisms.

- Impact on Freshwater Ecosystems : A study highlighted that this compound applications can lead to water quality deterioration by affecting the biomass of aquatic plants and altering microbial communities. The no observed effect concentration (NOEC) for certain aquatic species was determined to be 6.48 μg/L, indicating potential risks to freshwater biodiversity .

- Reproductive Effects on Non-Target Species : Research has shown that exposure to this compound can disrupt reproductive success in non-target species such as gammarids. In controlled experiments, females exposed to this compound exhibited significantly reduced precopulatory behavior and lower fertilization success rates .

Mechanistic Insights

This compound's mode of action involves interference with hormonal regulation in insects and plants.

- Hormonal Regulation in Insects : this compound induces extra larval molts in silkworms (Bombyx mori) by triggering an ecdysteroid surge, which is crucial for regulating molting and metamorphosis. This effect can lead to altered developmental timelines and potentially impact pest populations .

- Brassinosteroid Inhibition : Recent findings indicate that this compound may also inhibit brassinosteroid action in plants, affecting growth responses such as hypocotyl elongation in Arabidopsis. This suggests potential applications in modifying plant growth patterns through hormonal manipulation .

Case Studies

Mechanism of Action

Fenoxycarb exerts its effects by mimicking the action of juvenile hormone in insects. This hormone is crucial for regulating growth and development in insects. By mimicking juvenile hormone, this compound disrupts the normal development process, preventing larvae from maturing into adults. This leads to the death of immature insects and effectively controls pest populations .

Comparison with Similar Compounds

Fenoxycarb is compared here with structurally or functionally analogous IGRs, including pyriproxyfen, cyromazine, and experimental carbamate derivatives. Data tables and key findings are provided.

Pyriproxyfen

Pyriproxyfen, another JH agonist, shares the 4-phenoxyphenoxy backbone but replaces the carbamate group with a pyridine ring (Fig. 1B, ). Key differences:

- Activity in Plants: this compound inhibits hypocotyl elongation in Arabidopsis at 30–100 µM, while pyriproxyfen shows minimal effect even at 100 µM .

- Non-Target Effects: Both compounds delay development in beneficial insects (e.g., Chrysoperla carnea), but this compound exhibits stronger ovicidal effects (66.7–80.0% survival in C. rudivarum eggs vs. pyriproxyfen’s milder impact) .

Table 1. Comparative Toxicity of this compound and Pyriproxyfen

Cyromazine

Cyromazine, a triazine-class IGR, disrupts cuticle sclerotization rather than JH pathways .

- Mode of Action: Increases cuticle stiffness, preventing molting; this compound acts via JH mimicry and BR inhibition .

- Efficacy: Cyromazine is less effective against lepidopteran larvae (e.g., LC₅₀ >100 ppm for S. littoralis 4th instars vs. This compound’s 59.914 ppm) .

Experimental Carbamate Derivatives

Thirteen carbamate derivatives were synthesized and tested against Spodoptera littoralis (Table 2). Compound 13 outperformed this compound, with LC₅₀ values of 4.066 ppm (vs. This compound’s 5.943 ppm) for 2nd instar larvae .

Table 2. Toxicity of this compound vs. Experimental Carbamates

| Compound | LC₅₀ (2nd instar, ppm) | LC₅₀ (4th instar, ppm) |

|---|---|---|

| This compound | 5.943 | 59.914 |

| Compound 13 | 4.066 | 57.170 |

| Compound 8 | 8.032 | 67.908 |

Environmental and Non-Target Impacts

- Aquatic Organisms: this compound’s MATC (maximum acceptable toxicant concentration) for Daphnia magna is 26 µg/L under pulse-dosed conditions, far less toxic than constant-exposure IGRs (MATC = 0.0016 µg/L) .

- Honeybees: this compound reduces colony winter size and queen viability, whereas diflubenzuron (a chitin synthesis inhibitor) causes short-term adult bee decline .

- Non-Arthropods: Weak transcriptional response in Physella acuta (only 3/40 genes altered at 1 µg/L), suggesting low acute risk .

Key Research Findings and Implications

Structural Specificity: this compound’s carbamate group and conformational flexibility enable unique interactions with plant BR pathways, unlike pyriproxyfen .

Efficacy Trade-offs: While this compound is less potent than some experimental derivatives (e.g., compound 13), it balances broad-spectrum activity and environmental safety .

Non-Target Risks: Prolonged developmental delays in beneficial insects (e.g., Chrysoperla rufilabris) necessitate careful application timing .

Biological Activity

Fenoxycarb is a synthetic carbamate compound primarily used as an insect growth regulator (IGR). It mimics the action of juvenile hormones in insects, thereby disrupting their development and reproduction. This article delves into the biological activity of this compound, exploring its effects on various organisms, including insects and non-target species, supported by research findings and case studies.

This compound functions as a juvenile hormone (JH) agonist, influencing the growth and development of insects by mimicking the natural hormones that regulate these processes. It has been shown to inhibit the actions of brassinosteroids (BRs) in plants like Arabidopsis thaliana, suggesting that its mechanism may extend beyond mere hormonal mimicry in insects. Studies indicate that this compound affects gene expression related to BR signaling, leading to inhibited hypocotyl elongation and altered plant morphology at concentrations ranging from 1 to 100 µM .

Effects on Insect Populations

Case Study: Cotton Mealybug

A significant study evaluated the efficacy of this compound on cotton mealybug (Phenacoccus solenopsis). The laboratory bioassay demonstrated that at a concentration of 2.4%, this compound resulted in:

- Mortality Rate : 89.02% after 7 days.

- Fecundity : Increased by 143.66%.

- Longevity : Extended by 39.62%.

The study highlighted that higher concentrations led to statistically significant differences in mortality and reproductive metrics across multiple generations of mealybugs .

Table 1: Mortality Rates and Fecundity in Cotton Mealybug

| Concentration (%) | Mortality Rate (%) | Fecundity (%) | Longevity (days) |

|---|---|---|---|

| 0.15 | 11.35 | 109.28 | 17.46 |

| 0.3 | 17.65 | 117.38 | 21.37 |

| 0.6 | 21.06 | 129.47 | 25.68 |

| 1.2 | 73.74 | 137.58 | 31.54 |

| 2.4 | 89.02 | 143.66 | 39.62 |

Impact on Non-Target Species

Research has also focused on the effects of this compound on non-target organisms, such as aquatic gastropods and crustaceans.

- A study involving Physella acuta showed weak molecular responses to this compound at concentrations of 1 µg/L, indicating potential long-term effects on immunity-related genes .

- In crustaceans like Neocaridina davidi, this compound exposure resulted in inhibited molting and reduced body length growth at concentrations as low as 10 µg/L .

Neurotoxic Effects

This compound has been associated with neurotoxic effects in vertebrates as well:

- In cultured rat cortical neurons, exposure for one week led to decreased ATP levels, mitochondrial membrane potential, and glucose consumption .

- It was found to inhibit acetylcholinesterase activity and alter nicotinic acetylcholine receptors in Xenopus laevis oocytes, suggesting a potential risk for neurodevelopmental impacts in exposed organisms .

Environmental Considerations

Studies indicate that this compound has low potential for leaching from soils, which may mitigate some environmental risks associated with its use . However, the broader ecological implications remain a concern due to its effects on both target pests and non-target species.

Q & A

Basic Research Questions

Q. How is Fenoxycarb’s acute toxicity typically assessed in laboratory settings?

Acute toxicity is evaluated using standardized bioassays, such as dose-response experiments on target organisms. For example, third-instar Plutella xylostella larvae exposed to this compound showed an LC50 of 93.92 mg/L after 96 hours, calculated via probit analysis. ANOVA and Tukey’s post-hoc tests are critical for determining significant differences between treatment groups (e.g., LC10, LC25, and LC50) . Researchers should ensure controlled variables (temperature, pH, solvent type) and validate data normality before statistical analysis.

Q. What methodologies are used to quantify this compound residues in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is a gold standard. For instance, soil and plum fruit samples were analyzed using a C18 column, mobile phase (acetonitrile:0.005 M ortho-phosphoric acid), and detection at 230 nm. Calibration curves with a <3% deviation between replicates ensure precision. This method aligns with regulatory hygiene standards (e.g., MPC = 0.03 mg/kg) .

Q. How does this compound act as an endocrine disruptor in aquatic invertebrates?

this compound mimics juvenile hormone (JH), disrupting molting and reproduction. In Daphnia magna, exposure alters ecdysteroid (20E, ecdysone) and JH III levels. Hormone extraction protocols involve liquid-liquid partitioning followed by LC-MS/MS. Relative hormone ratios (e.g., 20E:JH III) and ANOVA with p < 0.05 are used to assess dysregulation .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s sublethal effects across studies?

Discrepancies (e.g., hormone response variability in Daphnia) may stem from differences in exposure duration, life stages, or solvent carriers. To reconcile

- Conduct time-series experiments (e.g., 12-hour vs. 48-hour exposure).

- Use cluster analysis for metabolomic data (e.g., 754 exometabolites analyzed via t-tests and FDR correction).

- Cross-validate with transcriptomics (e.g., Moina macrocopa gene expression studies) .

Q. What advanced techniques resolve this compound’s nucleation instability in solvent-based formulations?

Pre-treatment protocols (e.g., solution pre-heating) significantly delay nucleation. Experimental steps include:

- Measuring induction times under varying temperatures (isopropanol solubility: 25–60°C).

- Monitoring conformational flexibility via XRD or molecular dynamics simulations.

- Accounting for “solution history” effects (relaxation timescales up to days) .

Q. How can metabolomics elucidate this compound’s non-target impacts on arthropod physiology?

Untargeted metabolomics identifies endometabolite shifts (e.g., carbohydrate/amino acid pathways in Daphnia). Key steps:

- Extract metabolites using methanol:water (80:20) with internal standards.

- Analyze via high-resolution LC-QTOF-MS.

- Integrate pathway enrichment tools (e.g., KEGG) for clusters linked to ecdysteroid dysregulation .

Q. Methodological Considerations

Q. How to design ecological risk assessments for this compound’s impact on pollinators?

- Honeybee colony studies : Track brood development, queen viability, and drone sperm counts post-exposure.

- Population modeling : Incorporate this compound’s delayed effects (e.g., reduced winter colony size) using time-dependent mortality rates .

- Blind analysis : Use automated hive monitors to reduce observer bias .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response nonlinearities?

Properties

IUPAC Name |

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFTIJOISQSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032393 | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

224 °C (435 °F) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.23 at 20 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ... | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from petroleum ether, Colorless to white crystals | |

CAS No. |

72490-01-8, 79127-80-3 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxycarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.